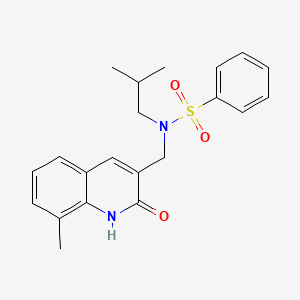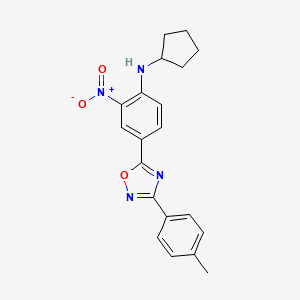
N-propyl-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-propyl-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide, also known as PS433540, is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of sulfonylphenylacetamides and has been synthesized using various methods.
作用机制
The mechanism of action of N-propyl-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide involves its ability to inhibit specific enzymes involved in various biological processes. This compound has been shown to inhibit the activity of pyruvate dehydrogenase kinase, which is involved in cancer cell metabolism. It has also been found to inhibit the activity of glycogen synthase kinase-3β, which is involved in the pathogenesis of neurodegenerative diseases. In addition, this compound has been shown to inhibit the production of pro-inflammatory cytokines by inhibiting the activity of p38 mitogen-activated protein kinase.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. In cancer cells, this compound has been shown to inhibit the activity of pyruvate dehydrogenase kinase, which leads to a decrease in the production of lactate and ATP, resulting in the inhibition of cancer cell growth and proliferation. In neurodegenerative diseases, this compound has been found to have neuroprotective effects by inhibiting the activity of glycogen synthase kinase-3β, which leads to a decrease in the production of toxic proteins involved in the pathogenesis of neurodegenerative diseases. In inflammation, this compound has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines, which leads to a decrease in inflammation.
实验室实验的优点和局限性
The advantages of using N-propyl-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide in lab experiments include its specificity and potency in inhibiting specific enzymes involved in various biological processes. The limitations of using this compound include its potential toxicity and limited solubility in aqueous solutions, which may affect its bioavailability and efficacy.
未来方向
For N-propyl-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide research include the development of more efficient and effective synthesis methods, the evaluation of its potential therapeutic applications in other scientific research fields, and the optimization of its pharmacokinetic and pharmacodynamic properties for clinical use. In addition, the identification of novel targets for this compound and the development of new derivatives with improved specificity and potency may lead to the development of new drugs for the treatment of various diseases.
合成方法
N-propyl-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide has been synthesized using various methods, including the reaction of 4-chlorophenylacetic acid with N-propyl-1-pyrrolidine sulfonamide in the presence of a base. The resulting intermediate product is then reacted with 4-hydroxyphenylacetic acid to obtain the final product. Other methods include the use of different starting materials and reagents, such as 4-bromo-2-nitrophenol and N-propyl-1-pyrrolidine sulfonamide.
科学研究应用
N-propyl-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide has been found to have potential therapeutic applications in various scientific research fields, including cancer research, neurodegenerative diseases, and inflammation. In cancer research, this compound has been shown to inhibit the growth and proliferation of cancer cells by targeting specific enzymes involved in cancer cell metabolism. In neurodegenerative diseases, this compound has been found to have neuroprotective effects and may have potential for the treatment of Alzheimer's and Parkinson's diseases. In inflammation, this compound has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
属性
IUPAC Name |
N-propyl-2-(4-pyrrolidin-1-ylsulfonylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4S/c1-2-9-16-15(18)12-21-13-5-7-14(8-6-13)22(19,20)17-10-3-4-11-17/h5-8H,2-4,9-12H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGJKNHSUVFNCAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)COC1=CC=C(C=C1)S(=O)(=O)N2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>49 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47204173 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

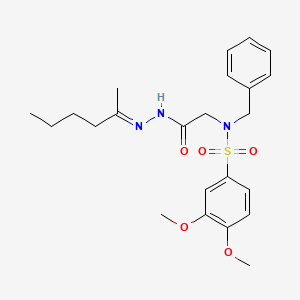

![5-oxo-3-phenyl-N-[3-(propan-2-yloxy)propyl]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7698501.png)

![3,5-dimethoxy-N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B7698511.png)

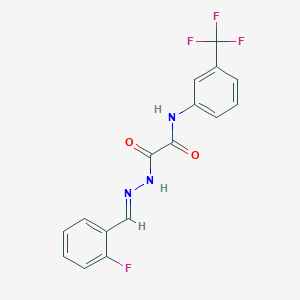
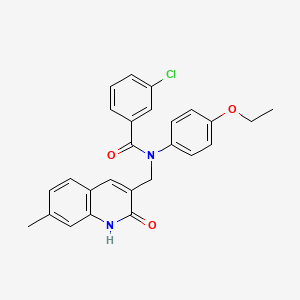
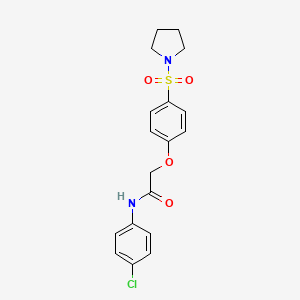
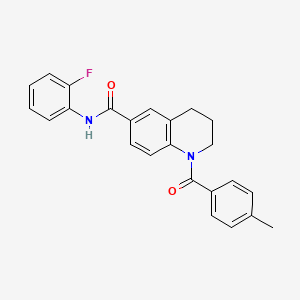
![2-{N-[(4-bromophenyl)methyl]benzenesulfonamido}-N-(3-chlorophenyl)acetamide](/img/structure/B7698559.png)

